molecular formula C18H27BO3 B13351241 2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13351241
M. Wt: 302.2 g/mol
InChI Key: IKCGUCMGKBQRDJ-UHFFFAOYSA-N
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Description

2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a cyclohexyloxy substituent at the meta-position of its phenyl ring. This compound belongs to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) family, widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . The cyclohexyloxy group introduces steric bulk and lipophilicity, which may influence solubility, reaction kinetics, and biological interactions compared to analogous compounds.

Properties

Molecular Formula

C18H27BO3

Molecular Weight

302.2 g/mol

IUPAC Name

2-(3-cyclohexyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H27BO3/c1-17(2)18(3,4)22-19(21-17)14-9-8-12-16(13-14)20-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11H2,1-4H3

InChI Key

IKCGUCMGKBQRDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC3CCCCC3

Origin of Product

United States

Preparation Methods

Starting Material: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

The core boronate ester, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is commercially available or synthesized via pinacol esterification of boric acid derivatives . This compound serves as the boron source for subsequent coupling reactions.

Functionalization of the Boronic Ester

The boronic ester can be functionalized through borylation of aromatic halides or direct insertion into aromatic compounds. For example, borylation of phenyl derivatives using bis(pinacolato)diboron under catalytic conditions is a common route.

Assembly of the Phenyl Ring with Cyclohexyloxy Substituent

Synthesis of 3-(Cyclohexyloxy)phenylboronic Acid Derivatives

The key intermediate involves the phenyl ring bearing the cyclohexyloxy group at the 3-position. This can be synthesized via:

Reaction conditions:

  • Use of potassium carbonate as base
  • Dimethylformamide (DMF) or acetone as solvent
  • Heating at 80–120°C to facilitate O-alkylation

Cross-Coupling to Attach the Phenyl Group

The phenyl ring with the cyclohexyloxy substituent can be coupled to the boronic ester via Suzuki-Miyaura coupling :

  • Reagents:

    • Phenylboronic acid or ester derivative
    • Aryl halide (e.g., bromobenzene derivative)
    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
    • Base such as potassium phosphate or carbonate
    • Solvent: tetrahydrofuran (THF) or toluene/water mixture
  • Reaction conditions:

    • Reflux at 80–100°C
    • Reaction time: 12–24 hours
    • Purification via column chromatography or recrystallization

Specific Synthetic Route Based on Literature

A representative synthesis from recent literature involves the following steps:

Step 1: Synthesis of 3-(Cyclohexyloxy)phenylboronic Acid MIDA Ester

  • Starting from 3-bromophenol , perform O-alkylation with cyclohexyl bromide in the presence of potassium carbonate in DMF, yielding 3-(cyclohexyloxy)phenol .
  • Convert 3-(cyclohexyloxy)phenol to the corresponding boronic acid via borylation using bis(pinacolato)diboron with a palladium catalyst.

Step 2: Suzuki-Miyaura Coupling

  • React the boronic acid derivative with a suitable halogenated aromatic compound (e.g., 4-bromo-1,3,2-dioxaborolane) under palladium catalysis.
  • Conditions: Pd(dppf)Cl₂ as catalyst, K₃PO₄ as base, in THF/water mixture at 80°C for 12–24 hours.
  • Purify the product via silica gel chromatography to obtain 2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Step 3: Final Purification and Characterization

  • The product is purified by flash chromatography, and its structure confirmed via NMR, IR, and mass spectrometry.

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Purpose Notes
1 3-bromophenol, cyclohexyl bromide, K₂CO₃ DMF, 80°C, 12 h O-alkylation to form 3-(cyclohexyloxy)phenol Excess base to drive alkylation
2 Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc DMSO, 80°C, 12–24 h Borylation to form boronic ester Inert atmosphere recommended
3 Phenylboronic acid derivative, halogenated dioxaborolane, Pd catalyst, K₃PO₄ THF/H₂O, reflux 80°C, 12–24 h Suzuki-Miyaura coupling Purify via chromatography

Chemical Reactions Analysis

Types of Reactions

2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic molecules. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the compound acts as a key intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent (Position) Molecular Weight Key Properties/Applications Reference
2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexyloxy (meta) 328.19 High steric bulk; potential for improved lipid solubility and metabolic stability
2-(4-(Cyclohexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (3k) Cyclohexyloxy (para) 328.19 Para-substitution may enhance conjugation in cross-coupling vs. meta-isomer
2-[3-[(2-Fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Fluorobenzyloxy (meta) 328.19 Fluorine increases electrophilicity; benzyl group adds aromatic π-interaction potential
2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluoro (meta) 220.04 Electron-withdrawing group enhances reactivity in Suzuki couplings
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Dichloro (meta, para) 273.97 Steric hindrance and electron withdrawal improve stability in harsh conditions
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methoxy (para) 234.10 Smaller substituent improves solubility in polar solvents; moderate reactivity

Reactivity in Cross-Coupling Reactions

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The cyclohexyloxy group (electron-donating) stabilizes the boron center, reducing electrophilicity compared to electron-withdrawing substituents like fluorine or chlorine. This may necessitate higher temperatures or stronger bases in Suzuki reactions .
    • Fluorinated analogues (e.g., 2-(3-fluorophenyl)-dioxaborolane) exhibit faster coupling rates due to increased boron electrophilicity .
  • Steric Effects :

    • The bulky cyclohexyloxy group in the target compound may hinder transmetalation steps in cross-coupling, reducing yields compared to smaller substituents (e.g., methoxy) .
    • Dichlorophenyl derivatives (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) combine steric hindrance with electronic effects, offering selective reactivity in complex substrates .

Key Research Findings

Steric vs. Electronic Trade-offs : Cyclohexyloxy-substituted boronates balance steric hindrance and moderate reactivity, making them suitable for controlled cross-coupling in drug synthesis (e.g., crisaborole intermediates) .

Positional Isomerism : Meta-substituted cyclohexyloxy derivatives (target compound) may offer distinct regioselectivity compared to para-isomers in multi-step syntheses .

Industrial Viability : Methoxy and chloro derivatives are preferred for high-yield, scalable reactions, while bulkier groups (cyclohexyloxy) are reserved for niche applications requiring tailored solubility .

Biological Activity

2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound with a unique dioxaborolane structure. Its molecular formula is C18H27BO3, and it has a molar mass of 302.22 g/mol. This compound has garnered attention due to its potential applications in organic synthesis and its possible biological activities, particularly in the context of anti-cancer properties associated with boron compounds.

Chemical Structure and Properties

The compound features a cyclohexyloxy group attached to a phenyl ring, along with two tetramethyl groups that enhance its steric properties. These structural characteristics contribute to its stability and reactivity in various chemical processes. The boron atom plays a crucial role in facilitating nucleophilic attacks during reactions such as carbonyl reduction and etherification.

Property Value
Molecular FormulaC18H27BO3
Molar Mass302.22 g/mol
AppearanceWhite to off-white solid
Purity≥95%

Anti-Cancer Properties

Boron compounds are known to interact with biomolecules and may influence various biological pathways. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

  • Mechanism of Action : Boron compounds can disrupt cellular processes by interacting with nucleic acids and proteins involved in cell division.
  • Case Studies : Research indicates that certain boron-containing drugs exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Potential Applications

The potential applications of 2-[3-(Cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

  • Organic Synthesis : As a reagent in cross-coupling reactions essential for building complex molecular architectures.
  • Therapeutic Agent : Further research is warranted to explore its efficacy as an anti-cancer agent or in other therapeutic contexts.

Research Findings

Recent studies have highlighted the role of boron compounds in medicinal chemistry. For example:

  • A study published in the Journal of the American Chemical Society discusses the use of boron reagents in cross-coupling reactions which are pivotal for synthesizing biologically active molecules .
  • Another research article emphasizes the importance of boron in enhancing the selectivity and efficacy of therapeutic agents against cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[3-(cyclohexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can its purity be validated?

  • Methodology : Synthesis typically involves Suzuki-Miyaura coupling precursors, where the cyclohexyloxy-substituted phenylboronic ester is formed via esterification of the corresponding boronic acid with pinacol. Key steps include inert atmosphere handling (argon/nitrogen) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Complementary characterization via 1H^1H/13C^{13}C-NMR (CDCl₃ solvent) and high-resolution mass spectrometry (HRMS) is critical .

Q. How do steric effects from the cyclohexyloxy group influence solubility and stability in organic solvents?

  • Methodology : Solubility can be assessed in solvents like THF, DCM, and DMSO via gravimetric analysis. Stability studies under ambient vs. inert conditions (argon) should monitor degradation via TLC or NMR over 72 hours. The bulky cyclohexyloxy group reduces solubility in polar solvents but enhances stability against hydrolysis compared to smaller alkoxy substituents .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

  • Advanced NMR : 11B^{11}B-NMR (δ ~30 ppm for dioxaborolanes) confirms boron environment integrity. IR spectroscopy (B-O stretching ~1350 cm⁻¹) complements structural analysis. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data .

Advanced Research Questions

Q. How does the electron-donating cyclohexyloxy substituent affect cross-coupling efficiency in Suzuki-Miyaura reactions compared to halogenated analogs?

  • Methodology : Compare reaction rates and yields using aryl halides (e.g., bromobenzene vs. chlorobenzene) under standardized conditions (Pd(PPh₃)₄ catalyst, Na₂CO₃ base). Kinetic studies via GC-MS or UV-vis spectroscopy reveal electronic effects: cyclohexyloxy’s +M effect enhances transmetallation but may introduce steric hindrance, requiring optimization (e.g., higher temperatures or microwave-assisted synthesis) .
  • Data Contradictions : Discrepancies in yields may arise from impurities in the boronic ester (validate via HPLC) or competing side reactions (e.g., protodeboronation under acidic conditions) .

Q. What computational approaches can predict the reactivity of this compound in catalytic cycles?

  • Theoretical Framework : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the boron center’s electrophilicity and bond dissociation energies. Molecular dynamics simulations assess steric interactions between the cyclohexyloxy group and catalyst ligands (e.g., Pd-PPh₃ complexes) .
  • Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) to refine predictive models .

Q. How can conflicting literature data on hydrolytic stability be resolved?

  • Experimental Design : Conduct controlled hydrolysis studies (pH 3–10 buffers, 25–60°C) with LC-MS monitoring. Compare degradation rates to structurally similar compounds (e.g., methoxy or fluoro-substituted analogs). Conflicting reports may stem from variations in boronic ester purity or storage conditions (e.g., moisture exposure during handling) .

Q. What advanced purification techniques mitigate trace metal contaminants that inhibit catalytic applications?

  • Methodology : Use chelating resins (e.g., Chelex 100) or recrystallization from degassed solvents. ICP-MS analysis quantifies residual Pd/Pt levels. For sensitive reactions (e.g., asymmetric catalysis), silica gel pretreatment with EDTA may be necessary .

Methodological Notes

  • Safety Protocols : Always handle under inert atmosphere (glovebox/Schlenk line) due to boronic ester sensitivity to moisture. Use PPE (nitrile gloves, safety goggles) and adhere to waste disposal guidelines for boron-containing compounds .
  • Data Reproducibility : Document reaction parameters (e.g., solvent degassing time, catalyst lot) meticulously. Cross-validate results with independent techniques (e.g., NMR + HRMS) .

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